Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of 3-amino-5-methylpyrazole with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the pyrazole intermediate, followed by difluoromethylation and esterification to introduce the methyl ester group. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Shares the difluoromethyl group but differs in the aromatic ring structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole structure with different functional groups.
Uniqueness
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is unique due to its specific combination of a difluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-3-6(11-4-7(14)15-2)12-13(5)8(9)10/h3,8H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZNNDJUNHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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